molecular formula C11H11I2NO4 B233419 N-Iodoacetyl-3-iodotyrosine CAS No. 150956-52-8

N-Iodoacetyl-3-iodotyrosine

Cat. No. B233419
CAS RN: 150956-52-8
M. Wt: 473.02 g/mol
InChI Key: ZLHGMGDCMSYZTR-SHWZQCMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Iodoacetyl-3-iodotyrosine (IAI-Tyr) is a chemical compound that belongs to the class of iodotyrosines. It is a derivative of tyrosine and is widely used in scientific research for its unique properties. IAI-Tyr is a highly reactive compound that can be used for labeling proteins and peptides. It has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. In

Scientific Research Applications

N-Iodoacetyl-3-iodotyrosine has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for labeling proteins and peptides. This compound has been used in various applications, including protein-protein interaction studies, enzyme kinetics, and protein structure analysis. It has also been used in the development of biosensors for the detection of specific proteins and peptides.

Mechanism of Action

N-Iodoacetyl-3-iodotyrosine is a highly reactive compound that can react with the thiol groups of cysteine residues in proteins and peptides. The reaction results in the formation of a covalent bond between this compound and the thiol group of cysteine. This reaction can be used for labeling proteins and peptides and for the detection of specific proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. The covalent bond formed between this compound and the thiol group of cysteine does not affect the activity or stability of the labeled protein or peptide. However, the size and charge of this compound may affect the properties of the labeled protein or peptide.

Advantages and Limitations for Lab Experiments

N-Iodoacetyl-3-iodotyrosine has several advantages for lab experiments. It is a highly reactive compound that can be used for labeling proteins and peptides. It has minimal effects on the biochemical and physiological properties of proteins and peptides. This compound is also easy to synthesize and purify.
However, there are also limitations to the use of this compound in lab experiments. The size and charge of this compound may affect the properties of the labeled protein or peptide. The labeling efficiency may also vary depending on the protein or peptide being labeled. Additionally, this compound may not be suitable for labeling proteins or peptides with multiple cysteine residues.

Future Directions

N-Iodoacetyl-3-iodotyrosine has several potential future directions in scientific research. It can be used in the development of biosensors for the detection of specific proteins and peptides. It can also be used in the development of protein-based therapeutics. Furthermore, this compound can be used in the study of protein-protein interactions and enzyme kinetics. The development of new methods for the synthesis and purification of this compound may also lead to new applications in scientific research.
Conclusion:
In conclusion, this compound is a highly reactive compound that can be used for labeling proteins and peptides. It has been widely used in scientific research for its unique properties. This compound has minimal effects on the biochemical and physiological properties of proteins and peptides. It has several advantages for lab experiments, including ease of synthesis and purification. However, there are also limitations to the use of this compound in lab experiments. The future directions of this compound in scientific research include the development of biosensors, protein-based therapeutics, and the study of protein-protein interactions and enzyme kinetics.

Synthesis Methods

N-Iodoacetyl-3-iodotyrosine can be synthesized by the reaction between N-iodoacetyl-N'-Boc-tyrosine and iodine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature and yields this compound as a white solid. The compound can be purified by column chromatography or recrystallization.

properties

CAS RN

150956-52-8

Molecular Formula

C11H11I2NO4

Molecular Weight

473.02 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-[(2-iodoacetyl)amino]propanoic acid

InChI

InChI=1S/C11H11I2NO4/c12-5-10(16)14-8(11(17)18)4-6-1-2-9(15)7(13)3-6/h1-3,8,15H,4-5H2,(H,14,16)(H,17,18)/t8-/m0/s1/i13-2

InChI Key

ZLHGMGDCMSYZTR-SHWZQCMFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CI)[125I])O

SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CI)I)O

synonyms

(125I)IAIT
N-iodoacetyl-3-(125I)iodotyrosine
N-iodoacetyl-3-iodotyrosine

Origin of Product

United States

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